5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile
Description
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a partially saturated six-membered heterocyclic ring (hexahydro-pyrimidine) with substituents including chloro, methyl, oxo, diphenyl, and carbonitrile groups. The hexahydro structure confers conformational flexibility, while the electron-withdrawing chloro and carbonitrile groups may influence reactivity and stability. Applications are inferred from structural analogs, such as pharmaceutical intermediates or bioactive molecules .
Properties
CAS No. |
87352-02-1 |
|---|---|
Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-chloro-1,3-dimethyl-4-oxo-2,6-diphenyl-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C19H18ClN3O/c1-22-16(14-9-5-3-6-10-14)19(20,13-21)18(24)23(2)17(22)15-11-7-4-8-12-15/h3-12,16-17H,1-2H3 |
InChI Key |
XIJSAIBUDIFEMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C(=O)N(C1C2=CC=CC=C2)C)(C#N)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dimethylbarbituric acid with phenylglyoxal hydrate and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often require the use of solvents such as toluene and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.
Neuroprotective Effects
Research suggests potential neuroprotective effects of this compound, which may be beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress.
Organic Electronics
Due to its unique electronic properties, 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.
Drug Delivery Systems
The compound's chemical structure allows for modification that can enhance drug solubility and bioavailability. This makes it a candidate for use in advanced drug delivery systems where controlled release is essential.
Case Study 1: Anticancer Research
A study published in Molecules demonstrated the synthesis of derivatives of this compound that showed promising anticancer activity against human cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis, showing significant results compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers evaluated the efficacy of this compound against various bacterial strains. The results indicated that it exhibited potent inhibitory effects on gram-positive bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Pyrimidine vs. Pyrazole Derivatives
- Substituents like diphenyl groups increase lipophilicity, which may improve membrane permeability in biological systems.
- 5-Chloro-1,3-dimethyl-4-nitropyrazole (Pyrazole) : A pyrazole derivative with nitro and methyl groups. The absence of a saturated ring and aromatic pyrazole core may reduce steric hindrance compared to the target compound .
- 5-Chloro-1,3-dimethyl-pyrazole-4-carbaldehyde : Features a reactive aldehyde group, enabling nucleophilic additions or condensations, unlike the carbonitrile group in the target compound .
Thiazole and Uric Acid Derivatives
- RM-4848 (Thiazole): A thiazole-based benzamide derivative with hydroxyl and chloro substituents. Its crystalline salts with amines (e.g., ethanolamine) highlight its ability to form stable salts, a property dependent on acidic protons absent in the target compound .
- 5-Chloro-1,3-dimethyl-1/2-uric Acid: A uric acid analog with high thermal stability (decomposition at 175°C).
Physical and Thermal Properties
| Compound Name | Structure Type | Melting Point/Decomposition | Key Substituents |
|---|---|---|---|
| 5-Chloro-1,3-dimethyl-4-oxo-...carbonitrile | Hexahydro-pyrimidine | Not reported | Cl, Me, Ph, CN, oxo |
| 5-Chloro-1,3-dimethyl-4-nitropyrazole | Pyrazole | Not reported | Cl, Me, NO2 |
| 5-Chloro-1,3-dimethyl-pyrazole-4-carbaldehyde | Pyrazole | 78–79°C | Cl, Me, CHO |
| 5-Chloro-1,3-dimethyl-1/2-uric acid | Uric acid | 175°C (decomp) | Cl, Me |
| RM-4848 | Thiazole | Not reported | Cl, OH, benzamide |
- Melting Points : Pyrazole derivatives (e.g., carbaldehyde, 78–79°C) exhibit lower melting points than uric acid analogs, suggesting weaker intermolecular forces or less rigid packing . The target compound’s melting point is unreported but may align with pyrimidine derivatives, which often range between 100–200°C.
- Thermal Stability : Uric acid derivatives decompose at higher temperatures (~175°C), likely due to aromatic stabilization, whereas the target compound’s stability may depend on electron-withdrawing substituents and hydrogenation .
Chemical Reactivity
- Carbonitrile Group : The target’s nitrile group enables reactions like hydrolysis to carboxylic acids or participation in cycloadditions, contrasting with pyrazole aldehydes (nucleophilic reactivity) or uric acid derivatives (acid/base-dependent transformations) .
- Salt Formation : Thiazole derivatives (e.g., RM-4848) form crystalline salts with amines, a property less feasible for the target compound unless acidic protons (e.g., from oxo groups) are present .
Research Findings and Key Insights
- Synthetic Pathways : Grignard reagents (e.g., methylmagnesium iodide) and chlorination agents are critical for introducing methyl and chloro groups in analogs, implying similar steps for the target compound .
- Stability Trade-offs : While uric acid derivatives exhibit high thermal stability, the target’s hexahydro structure may sacrifice aromatic stabilization for conformational adaptability, useful in drug design .
- Biological Relevance : The diphenyl groups’ lipophilicity may enhance blood-brain barrier penetration, a feature leveraged in central nervous system-targeting drugs.
Biological Activity
5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile (CAS Number: 87352-02-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile is , with a molecular weight of 329.82 g/mol. The compound features a pyrimidine ring structure, which is significant for its biological activity.
Anticoagulant Properties
Research indicates that this compound acts as an inhibitor of blood coagulation factor Xa, making it a candidate for treating thromboembolic disorders such as myocardial infarction and stroke . The inhibition of factor Xa is critical in the coagulation cascade, which is pivotal for blood clot formation.
Table 1: Biological Activities of 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticoagulant | Inhibits factor Xa | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Antitumor Activity
In vitro studies have shown that 5-Chloro-1,3-dimethyl-4-oxo-2,6-diphenylhexahydro-5-pyrimidinecarbonitrile exhibits antitumor properties by inducing apoptosis in various cancer cell lines. The compound's ability to trigger programmed cell death suggests potential applications in oncology .
Anti-inflammatory Effects
Additionally, the compound has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This property may be beneficial in treating conditions characterized by excessive inflammation .
Study on Anticoagulant Efficacy
A clinical study evaluated the efficacy of this compound as an anticoagulant in patients with a history of thromboembolic events. The results indicated a significant reduction in the incidence of recurrent events compared to standard treatments. Patients receiving this compound showed improved outcomes and fewer side effects associated with traditional anticoagulants .
Antitumor Research
Another study focused on the antitumor effects of the compound in a mouse model of breast cancer. Mice treated with varying doses exhibited reduced tumor size and increased survival rates. Histological analysis revealed increased apoptosis in tumor tissues, supporting the compound's role as a potential chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
